![molecular formula C25H26F2O B14301477 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene CAS No. 121218-93-7](/img/structure/B14301477.png)
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H26F2O. This compound is characterized by its unique structure, which includes ethoxy, difluoro, and pentylphenyl groups attached to a benzene ring. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multiple steps, including the introduction of ethoxy and difluoro groups to the benzene ring, followed by the attachment of the pentylphenyl group. Common reagents used in these reactions include ethyl iodide, fluorinating agents, and pentylphenyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize microreactor systems to achieve efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
Uniqueness
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
121218-93-7 |
|---|---|
Fórmula molecular |
C25H26F2O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3 |
Clave InChI |
IVQZJTHTNLXDLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


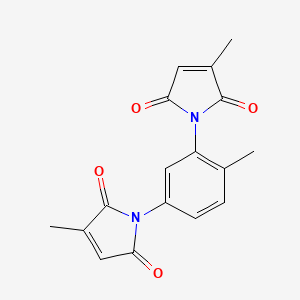
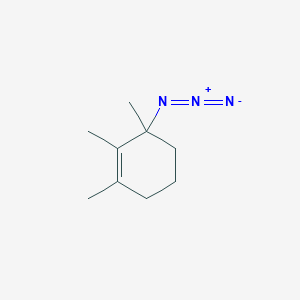

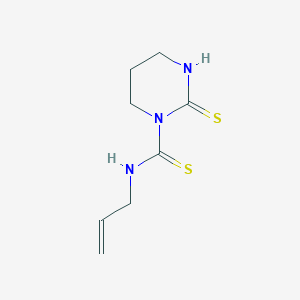
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)

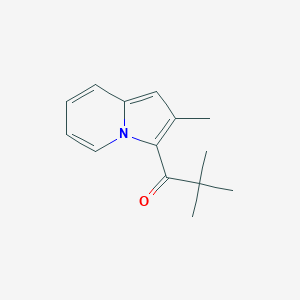

![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)

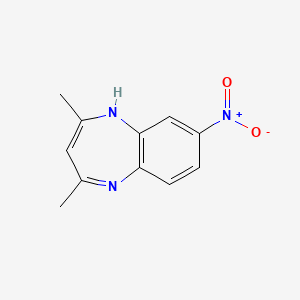
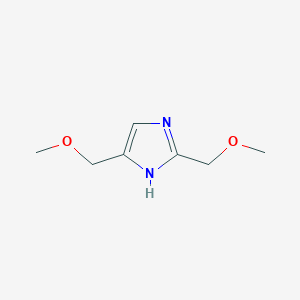

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
